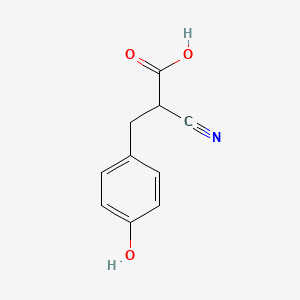
2-Cyano-3-(4-hydroxyphenyl)propanoic acid
Übersicht
Beschreibung
2-Cyano-3-(4-hydroxyphenyl)propanoic acid is a chemical compound with the molecular formula C10H9NO3 . It is a solid at room temperature .
Physical And Chemical Properties Analysis
2-Cyano-3-(4-hydroxyphenyl)propanoic acid is a solid at room temperature . It has a molecular weight of 191.19 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Biotechnological Production and Applications
Biotechnological routes have been explored for the production of valuable chemicals from lactic acid, a compound related to 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. Lactic acid serves as a feedstock for green chemistry, leading to the production of potentially useful chemicals such as pyruvic acid, acrylic acid, and lactate ester through biotechnological processes. These advancements highlight the potential for deriving similar compounds from 2-Cyano-3-(4-hydroxyphenyl)propanoic acid for various industrial and pharmacological applications (Gao, Ma, & Xu, 2011).
Antioxidant Properties
Hydroxycinnamic acids (HCAs), which include compounds structurally related to 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, have been studied for their in vitro antioxidant activity. The structure-activity relationships (SARs) of HCAs suggest that the presence of an unsaturated bond and specific modifications on the aromatic ring significantly influence their antioxidant activity. These findings underscore the potential of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid derivatives in designing potent antioxidant molecules (Razzaghi-Asl et al., 2013).
Antibacterial and Antimycobacterial Compounds
Research into cyanobacterial compounds has identified a diverse array of compounds with antimicrobial activity against multidrug-resistant (MDR) bacteria, fungi, and mycobacteria. This review encompasses various chemical classes, including alkaloids, aromatic compounds, and polyketides, highlighting the potential for discovering new antibacterial and antimycobacterial agents from natural sources. The inclusion of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid derivatives could expand the scope of compounds with antimicrobial efficacy (Swain, Paidesetty, & Padhy, 2017).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Eigenschaften
IUPAC Name |
2-cyano-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFZBEPKZGLLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(4-hydroxyphenyl)propanoic acid | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

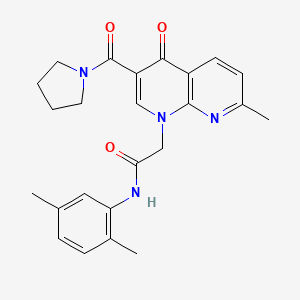
![2-(2-(4-Fluorophenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2928186.png)
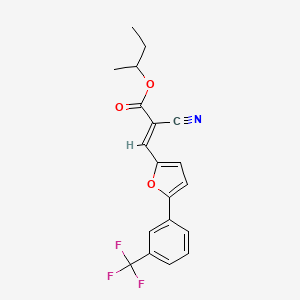
![1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B2928190.png)
![Ethyl 2-[[7-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2928193.png)

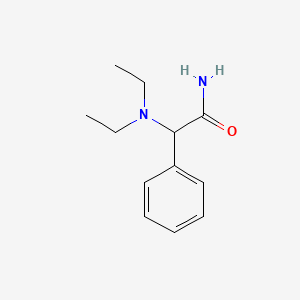
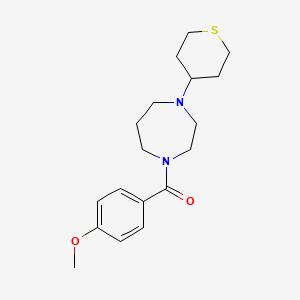
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide](/img/structure/B2928198.png)
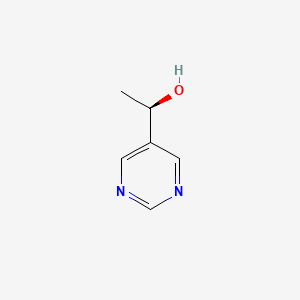


![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid](/img/structure/B2928206.png)